2-(4-Chlorophenyl)indolizine-3-carbaldehyde
Overview
Description
2-(4-Chlorophenyl)indolizine-3-carbaldehyde is a chemical compound that belongs to the indolizine family. Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring. The presence of a 4-chlorophenyl group and a carbaldehyde group at the 3-position of the indolizine ring makes this compound unique. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)indolizine-3-carbaldehyde typically involves the reaction of 4-chlorobenzaldehyde with pyrrole derivatives under specific conditions. One common method is the Vilsmeier-Haack reaction, which uses phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form the intermediate chloroformyl compound. This intermediate then undergoes cyclization to form the indolizine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure high yield and purity of the compound while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)indolizine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 2-(4-Chlorophenyl)indolizine-3-carboxylic acid.
Reduction: 2-(4-Chlorophenyl)indolizine-3-methanol.
Substitution: Various substituted indolizine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chlorophenyl)indolizine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indolizine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)indolizine-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The indolizine ring structure allows for π-π interactions with aromatic amino acids in proteins, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Phenylindolizine-3-carbaldehyde: Lacks the chlorine atom on the phenyl ring.
2-(4-Methylphenyl)indolizine-3-carbaldehyde: Contains a methyl group instead of a chlorine atom on the phenyl ring.
2-(4-Nitrophenyl)indolizine-3-carbaldehyde: Contains a nitro group instead of a chlorine atom on the phenyl ring.
Uniqueness
2-(4-Chlorophenyl)indolizine-3-carbaldehyde is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with potentially diverse properties.
Properties
IUPAC Name |
2-(4-chlorophenyl)indolizine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO/c16-12-6-4-11(5-7-12)14-9-13-3-1-2-8-17(13)15(14)10-18/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZHIJDNUJCYFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(N2C=C1)C=O)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395775 | |
Record name | 2-(4-chlorophenyl)indolizine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90395775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
558424-57-0 | |
Record name | 2-(4-chlorophenyl)indolizine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90395775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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